molecular formula C9H11IN2O B2832510 4-Iodo-2-(morpholino)pyridine CAS No. 1370025-59-4

4-Iodo-2-(morpholino)pyridine

Cat. No.: B2832510
CAS No.: 1370025-59-4
M. Wt: 290.104
InChI Key: UMTJVSIWAHQLDA-UHFFFAOYSA-N
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Description

4-Iodo-2-(morpholino)pyridine: is an organic compound with the molecular formula C₉H₁₁IN₂O. It is a derivative of pyridine, where the 4-position is substituted with an iodine atom and the 2-position is substituted with a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(morpholino)pyridine typically involves the iodination of 2-(morpholino)pyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may vary to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-(morpholino)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester.

Major Products:

Comparison with Similar Compounds

    4-Iodo-2-(dimethylamino)pyridine: Similar in structure but with a dimethylamino group instead of a morpholine ring.

    4-Bromo-2-(morpholino)pyridine: Similar but with a bromine atom instead of an iodine atom.

Uniqueness: 4-Iodo-2-(morpholino)pyridine is unique due to the presence of both the iodine atom and the morpholine ring, which confer specific reactivity and properties. The iodine atom makes it particularly suitable for coupling reactions, while the morpholine ring can influence the compound’s solubility and interaction with other molecules .

Properties

IUPAC Name

4-(4-iodopyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTJVSIWAHQLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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